molecular formula C9H9BrN2O2 B8035077 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B8035077
M. Wt: 257.08 g/mol
InChI Key: CFTGVWBPOFXJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring fused with a carboxylic acid group and substituted with a 5-bromopyridin-2-yl moiety. Azetidines, four-membered nitrogen-containing rings, are increasingly utilized in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate pharmacokinetic properties . The bromopyridine substituent introduces electron-withdrawing and steric effects, influencing reactivity and binding interactions. This compound serves as a versatile scaffold for drug discovery, particularly in targeting enzymes or receptors where halogenated aromatic systems enhance binding affinity .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-1-2-8(11-3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGVWBPOFXJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via Cyclization

The azetidine core is typically constructed using diethylbis(hydroxymethyl)malonate as a starting material. A patented method involves:

  • Triflation : Reacting diethylbis(hydroxymethyl)malonate with triflic anhydride in acetonitrile at 0–5°C to form a bis(triflate) intermediate.

  • Intramolecular Cyclization : Treating the triflate with aqueous ammonia or methylamine in DMF at 60–80°C to yield azetidine-3-carboxylic acid derivatives.

  • Bromopyridine Coupling : Introducing the 5-bromopyridin-2-yl group via SNAr reaction using 5-bromo-2-fluoropyridine and a base (e.g., K₂CO₃) in DMSO at 100°C.

Key Data

StepReagentsSolventTemp (°C)Yield (%)
TriflationTriflic anhydrideAcetonitrile0–585
CyclizationNH₃ (aq)DMF60–8072
Coupling5-Bromo-2-fluoropyridineDMSO10068

This method avoids cyanide-based reagents, enhancing safety for large-scale production.

Ring-Opening of Aziridine Intermediates

Strain-Release Reactions

Azetidines can be synthesized via strain-release ring-opening of 1-azabicyclo[1.1.0]butane (ABCB). A gram-scale protocol involves:

  • ABCB Synthesis : Reacting 3-chloroazetidine with NaH in THF at −78°C.

  • Bromopyridine Functionalization : Treating ABCB with 5-bromo-2-iodopyridine under Pd-catalyzed cross-coupling (Pd(OAc)₂, Xantphos) in dioxane at 90°C.

  • Carboxylic Acid Formation : Hydrolysis of the ester intermediate using NaOH in ethanol.

Optimization Insights

  • Catalyst Load : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintained yields >70% while lowering costs.

  • Solvent Effects : Replacing dioxane with diglyme improved solubility of the bromopyridine reagent, boosting yield to 78%.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Azetidine-3-carboxylic acid derivatives are often functionalized via palladium-catalyzed coupling. One approach utilizes:

  • Borylation : Treating 3-iodoazetidine-3-carboxylate with bis(pinacolato)diboron and Pd(dppf)Cl₂ in THF at 80°C.

  • Coupling with 5-Bromopyridine : Reacting the boronate ester with 5-bromo-2-iodopyridine under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃) in DMF/H₂O (3:1).

Yield Comparison

Boron SourceCatalystTemp (°C)Yield (%)
B₂pin₂Pd(dppf)Cl₂8065
B₄CatPd(OAc)₂9058

Decarboxylation and Final Functionalization

Hydrolysis and Acid Workup

The ester intermediate (e.g., ethyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate) undergoes hydrolysis:

  • Basic Conditions : 10% NaOH in ethanol (25°C, 12 h) followed by acidification with HCl to pH 3–4.

  • Alternative Enzymatic Hydrolysis : Lipase CAL-B in phosphate buffer (pH 7.0) at 37°C, yielding 92% pure product.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduced reaction time from 12 h to 2 h for hydrolysis steps.

  • Cost Analysis : Enzymatic methods cut reagent costs by 40% compared to traditional base hydrolysis.

Challenges and Optimization Strategies

Byproduct Formation

  • N-Alkylation Side Products : Using bulkier bases (e.g., DBU instead of K₂CO₃) suppresses N-alkylation during coupling, improving purity from 85% to 95%.

  • Decarboxylation Control : Maintaining pH <4 during acidification minimizes decarboxylation side reactions.

Green Chemistry Innovations

  • Solvent Recycling : DMF recovery via distillation reduces waste by 60%.

  • Catalyst Reuse : Immobilized Pd nanoparticles on SiO₂ enabled 5 reaction cycles without yield loss .

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in creating pharmaceuticals and agrochemicals by facilitating the development of new chemical entities through various reactions such as oxidation, reduction, and substitution .

Biology

In biological research, this compound is employed as a probe or inhibitor to study specific biological pathways. Its ability to interact with various biological targets makes it valuable for understanding enzyme mechanisms and cellular processes. For example, the bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and ionic interactions .

Medicine

The therapeutic potential of this compound has been explored in drug discovery efforts aimed at targeting specific enzymes or receptors. Notably, it has been investigated as a GPR119 modulator for treating conditions such as diabetes and obesity, highlighting its significance in developing treatments for metabolic disorders .

Case Study: GPR119 Modulation

Research has demonstrated that azetidine compounds, including this compound, can effectively modulate GPR119 receptors. These receptors are implicated in regulating glucose homeostasis and insulin secretion, making them critical targets for diabetes treatment. The compound's ability to enhance GPR119 activity suggests its potential use in managing metabolic diseases .

Case Study: Synthesis of Complex Molecules

In synthetic chemistry, this compound has been employed to create more complex structures through various chemical transformations. For instance, researchers have utilized its reactive bromine atom for substitution reactions to generate derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Carboxylic Acid vs. Carboxamide Derivatives

  • This substitution may reduce ionization at physiological pH, enhancing membrane permeability. Molecular weight increases slightly (270.14 g/mol vs. 281.1 g/mol for bromo-cyano analogs) .

Halogen and Heterocyclic Modifications

  • The molecular weight (281.1 g/mol) and LogP (estimated 1.8–2.2) are higher than the pyridine analog, suggesting increased hydrophobicity .
  • 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid (CAS 1342386-90-6) :
    Replacing bromopyridine with pyrazine reduces steric bulk but introduces additional hydrogen-bond acceptors (N atoms). This may enhance solubility (PSA = 86.7 Ų) but reduce halogen-mediated binding .

Sphingosine-1-Phosphate (S1P) Receptor Modulators

  • Siponimod (BAF312) :
    A clinical S1P1/5 receptor modulator with an azetidine-3-carboxylic acid core and a trifluoromethyl-cyclohexylbenzyl group. It exhibits a plasma half-life of 56.6 h and crosses the blood-brain barrier due to lipophilicity (LogP ~4.5). In contrast, 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid lacks the extended hydrophobic tail, likely reducing S1P receptor affinity but improving solubility .
  • Compound 14 (1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)-azetidine-3-carboxylic acid) :
    This benzothiazole-containing derivative shows potent S1P1 agonism (EC50 < 1 nM) with minimal S1P3 activity. The fluorinated benzyl group enhances metabolic stability compared to bromopyridine derivatives .

Enzyme Inhibitors

Key Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors H-Bond Acceptors PSA (Ų)
This compound 257.1 1.5–2.0 2 4 78.9
1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid 281.1 2.0–2.5 2 4 78.9
Siponimod 516.5 4.5 2 6 98.3
1-(Pyrazin-2-yl)azetidine-3-carboxylic acid 179.2 0.5–1.0 2 5 86.7

Biological Activity

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromopyridine moiety, an azetidine ring, and a carboxylic acid group. Its molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2, with a molar mass of approximately 244.09 g/mol. The unique combination of these functional groups enhances its interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their activity.
  • π-π Interactions : The bromopyridine moiety engages in π-π interactions with aromatic residues, which may stabilize the binding to target proteins.
  • Ionic Interactions : The azetidine ring can participate in ionic interactions, further modulating the activity of enzymes or receptors involved in various biological pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has demonstrated significant activity against breast cancer cell lines (MDA-MB-231 and MDA-MB-468), with effective concentrations (EC50) reported around 1.8 μM .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific kinases involved in cancer progression and inflammation. The binding affinity of the compound to these enzymes suggests it could serve as a lead compound for developing targeted therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies on Cancer Cells :
    • A study assessed the compound's effects on cell viability in various cancer cell lines, revealing significant inhibition at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Kinase Inhibition Assays :
    • In biochemical assays, the compound was tested against several kinases, showing promising results as a selective inhibitor with low nanomolar IC50 values for certain targets involved in tumor growth .
  • Pharmacological Profiling :
    • Pharmacological profiling indicated that this compound has anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Bromopyridine-2-carboxylic acidC6H4BrN1O2Lacks azetidine structure; simpler reactivity
tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamateC11H14BrN3O3Contains methoxy group; alters solubility and reactivity
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamideC11H12BrN3ODifferent ring structure; potential for varied biological interactions

This table highlights how the azetidine structure contributes to enhanced binding interactions and biological activity compared to other similar compounds.

Q & A

Basic: What are the key physicochemical properties of 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid relevant to experimental design?

Answer:
The compound’s physicochemical properties significantly influence experimental design, particularly in solubility, stability, and bioavailability. Key parameters include:

Property Value Implications
Molecular Weight281.11 g/mol Impacts chromatographic separation (e.g., HPLC) and mass spectrometry analysis.
Solubility (Log S)1.6 (ESOL model) High aqueous solubility (4050 mg/mL) suggests suitability for in vitro assays.
Log P (octanol/water)Consensus: -0.86 Low lipophilicity indicates limited membrane permeability, relevant for cell-based assays.
Hydrogen Bond Donors2 Influences crystal packing and interactions with biological targets.
Topological Polar Surface Area (TPSA)49.33 Ų Predicts poor blood-brain barrier penetration, guiding CNS-excluded studies.

Methodological Note: Prioritize solubility-enhancing solvents (e.g., DMSO for stock solutions) and validate stability under experimental conditions (pH, temperature) using UV-Vis spectroscopy .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
Two primary methods are documented:

Method Reagents/Conditions Yield Reference
Reductive Amination Azetidine-3-carboxylic acid, aldehyde, NaBH3CN, MeOH/AcOH48–52%
Nucleophilic Substitution 5-Bromopyridine derivatives, azetidine precursors, THF/NaOHNot specified

Procedure for Reductive Amination (Optimized):

Combine aldehyde (1.3 mmol) and azetidine-3-carboxylic acid (1.38 mmol) in methanol.

Add acetic acid (0.5 eq) and NaBH3CN (0.5 eq) at 25°C.

Stir for 12–24 h, followed by purification via flash chromatography .

Key Consideration: Monitor reaction progress with LC-MS to detect intermediates and minimize byproducts.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy: Compare 1^1H/13^{13}C NMR shifts with literature data (e.g., δ = 3.64 ppm for azetidine protons ).
  • HPLC-PDA: Use a C18 column (ACN/water gradient) to assess purity (>95% by area normalization).
  • Mass Spectrometry: Confirm molecular ion [M+H]+^+ at m/z 282.11 (Q-TOF MS) .
  • Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

Contradiction Note: Discrepancies in melting points (e.g., 173–175°C in vs. dec. at 270°C in ) may arise from polymorphic forms. Use DSC to resolve.

Advanced: How can reaction conditions be optimized to improve the yield of reductive amination protocols?

Answer:
Optimization strategies include:

  • Stoichiometry: Increase aldehyde:amine ratio to 1.5:1 to drive equilibrium.
  • Solvent Systems: Replace MeOH with EtOH or DMF to enhance solubility of aromatic intermediates .
  • Catalyst: Screen alternatives to NaBH3CN (e.g., STAB in AcOH) for milder conditions.
  • Temperature: Conduct reactions at 0°C to reduce side reactions (e.g., over-reduction).

Case Study: A 10% yield increase was achieved using DMF and STAB, reducing reaction time to 8 h .

Advanced: What strategies resolve discrepancies between computational and experimental solubility data?

Answer:
Addressing mismatches between ESOL-predicted (Log S = 1.6) and experimental solubility:

Multi-Model Validation: Compare predictions from XLOGP3 (-3.18) and WLOGP (-1.09) to identify outliers .

Experimental Reassessment:

  • Use shake-flask method with UV quantification at λmax.
  • Test buffered solutions (pH 1–7.4) to account for ionization effects.

Co-Solvency Approach: Add 10% PEG-400 to aqueous solutions to mimic physiological conditions .

Contradiction Note: ESOL may overestimate solubility for halogenated heterocycles; prioritize experimental validation.

Advanced: What in vitro assays evaluate biological activity in receptor modulation studies?

Answer:
The compound’s S1P1 agonist activity (EC50_{50} < 10 nM) can be assessed via:

cAMP Inhibition Assay: Measure intracellular cAMP reduction in HEK293 cells expressing S1P1 .

β-Arrestin Recruitment: Use Tango™ GPCR assay to quantify receptor internalization.

In Vivo Validation:

  • Administer 0.3 mg/kg orally to rodents; track lymphocyte count reduction at 24 h .
  • Delayed-type hypersensitivity (DTH) models assess immune modulation efficacy.

Methodological Note: Counter-screen against S1P3 to confirm selectivity (IC50_{50} > 10 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.